molecular formula C11H21NO4 B3428107 2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 64727-35-1

2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Cat. No.: B3428107
CAS No.: 64727-35-1
M. Wt: 231.29 g/mol
InChI Key: MDXGYYOJGPFFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (Boc-4-methylpentanoic acid) is a branched amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety. Its molecular formula is C₁₂H₂₃NO₄ (MW: 245.32 g/mol), with one defined stereocenter at the α-carbon . The Boc group is widely used in peptide synthesis to protect amines during coupling reactions, enabling selective deprotection under mild acidic conditions . This compound serves as a versatile intermediate in pharmaceuticals, particularly for ACE2 inhibitors and anticancer agents .

Biological Activity

2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid, also known by its chemical structure as Boc-DL-leucine, is a derivative of the amino acid leucine. This compound is notable for its applications in medicinal chemistry and biochemistry, particularly as a building block in peptide synthesis and as a potential therapeutic agent. The biological activity of Boc-DL-leucine has been investigated in various studies, revealing insights into its pharmacological properties and mechanisms of action.

  • Chemical Formula : C₉H₁₉NO₃
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 64727-35-1

Biological Activity Overview

Boc-DL-leucine exhibits several biological activities that are relevant to its use in research and potential therapeutic applications. These include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Research indicates that amino acid derivatives, including Boc-DL-leucine, can inhibit PTPs, which are critical regulators of insulin signaling pathways. This inhibition can enhance insulin sensitivity and may have implications for treating metabolic disorders such as Type II diabetes .
  • Amino Acid Transport Modulation : Studies have shown that Boc-DL-leucine can influence amino acid transport mechanisms in cells. It has been evaluated for its uptake in glioma cells, where it demonstrated the ability to modulate transport systems A and L, potentially affecting tumor growth and metabolism .

The biological effects of Boc-DL-leucine are primarily mediated through its interactions with various cellular pathways:

  • PTP Inhibition : By binding to PTPs, Boc-DL-leucine alters their activity, leading to enhanced insulin signaling and improved glucose metabolism .
  • Transport System Interaction : The compound's structure allows it to be recognized by amino acid transporters, facilitating its uptake into cells. This property is crucial for its role in modulating cellular functions related to growth and metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of Boc-DL-leucine:

  • Study on Insulin Sensitivity : A study demonstrated that Boc-DL-leucine significantly reduced the activity of PTP1B, leading to increased insulin sensitivity in vitro. The docking studies suggested strong binding affinities between the compound and active sites of PTPs .
  • Amino Acid Uptake Assays : In a glioma model, Boc-DL-leucine was tested for its ability to enhance amino acid uptake. The results indicated that it could increase the influx of specific amino acids into tumor cells, suggesting a potential strategy for targeting glioblastoma through metabolic modulation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
PTP InhibitionEnhances insulin signaling by inhibiting PTP1B
Amino Acid TransportModulates uptake in glioma cells
Tumor MetabolismPotential application in targeting metabolic pathways in tumors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Aromatic and Halogenated Derivatives

  • MLN-4760: (S,S)-2-{1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino}-4-methylpentanoic acid Contains a dichlorobenzyl-imidazole group, enhancing ACE2 inhibition via hydrophobic and halogen bonding interactions. Exhibits 8× stronger activity than lauric acid derivatives .
  • MPI126c: (S)-2-((2S,3R)-3-(tert-butoxy)-2-((((3-chlorobenzyl)oxy)carbonyl)amino)butanamido)-4-methylpentanoic acid A chlorobenzyl-substituted analog with improved cellular potency due to increased lipophilicity (logP: 3.2) .

Ester and Amide Derivatives

  • Compound 5/9: (R/S)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid Esterification with β-alanine introduces a polar side chain, altering solubility (logP: 1.8 vs. 2.5 for parent compound). Stereoisomers (R vs. S) show divergent pharmacokinetic profiles .
  • Compound 39: (R)-Boc-4-methylpentanoate ester linked to a pyridinylbenzyl group Extended half-life (t₁/₂: 12 h) due to reduced renal clearance compared to carboxylate forms .

Trifluoromethyl and Sulfur-Containing Analogs

  • 2-{[(tert-Butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid CF₃ substitution lowers pKa (2.48 vs. 4.2 for parent), enhancing membrane permeability .
  • 2-[(1,1-Dioxo-1S⁶-thiolan-3-yl)amino]-4-methylpentanoic acid Sulfonyl group improves metabolic stability (t₁/₂ in plasma: 6 h vs. 2 h for parent) .

Stereochemical Modifications

  • (R)- vs. (S)-Boc-4-methylpentanoic acid The (R)-enantiomer (CAS: 132605-96-0) is preferred in ACE2 inhibitor synthesis due to higher binding affinity (IC₅₀: 0.8 μM vs. 12 μM for S-form) .
  • (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid Biphenyl substitution and dual stereocenters confer nanomolar potency against protease targets .

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGYYOJGPFFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-15-6, 64727-35-1
Record name tert-Butoxycarbonylleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 4
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.